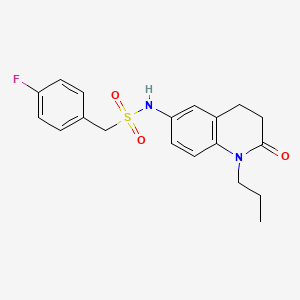

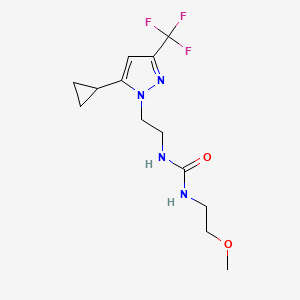

![molecular formula C24H20ClN3O2S B2379078 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1327596-24-6](/img/structure/B2379078.png)

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C23H22ClN3OS2 . It has been identified in various studies as a potent inhibitor of certain enzymes .

Molecular Structure Analysis

The molecular structure of this compound involves a benzofuran moiety linked to a tetrahydrothieno pyridine ring via an amide bond . The 3-cyano substituent has been found to form an H-bond acceptor interaction with the hinge region of the ATP-binding site .Chemical Reactions Analysis

The compound has been identified as a potent inhibitor of certain enzymes, suggesting it undergoes specific chemical interactions with these enzymes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 456.023 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature .Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by palladium complexes. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium (II) complexes . In this context, our compound could serve as a valuable organoboron reagent for SM coupling reactions.

Antitubulin Agents

The compound’s structure suggests potential antitubulin activity. Tubulin inhibitors are crucial in cancer chemotherapy due to their ability to disrupt microtubule dynamics and cell division. Further studies are needed to explore its effects on tubulin polymerization and cell viability .

Anti-Inflammatory Properties

In silico evaluations have indicated anti-inflammatory potency for this compound. Molecular docking studies can provide insights into its interactions with relevant targets, potentially leading to the development of novel anti-inflammatory agents .

Indole Derivatives and Biological Potential

Given its indole-based structure, our compound may fall within the scope of indole derivatives with biological activity. These derivatives have been explored for various pharmacological applications, including antiviral, anticancer, and anti-inflammatory effects .

Cyanoacetamide Derivatives

Cyanoacetamides, such as our compound, have synthetic utility in building organic heterocycles. Their potential in evolving better chemotherapeutic agents warrants further investigation .

Mechanism of Action

Mode of Action

Pharmacokinetics (ADME)

Result of Action

Safety and Hazards

properties

IUPAC Name |

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1-benzofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S.ClH/c25-13-19-18-10-11-27(14-16-6-2-1-3-7-16)15-22(18)30-24(19)26-23(28)21-12-17-8-4-5-9-20(17)29-21;/h1-9,12H,10-11,14-15H2,(H,26,28);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUSDMNGANUHHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=CC=CC=C4O3)C#N)CC5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

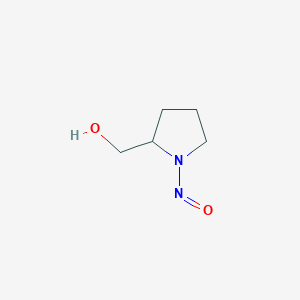

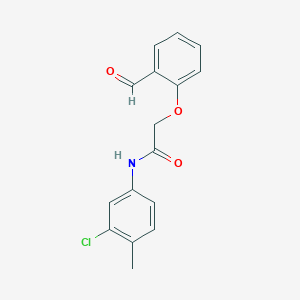

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)

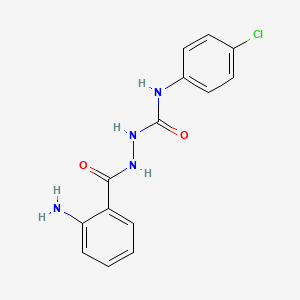

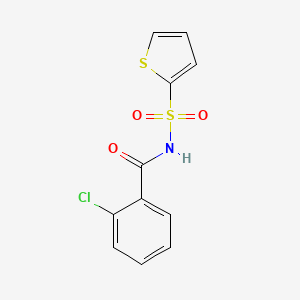

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)

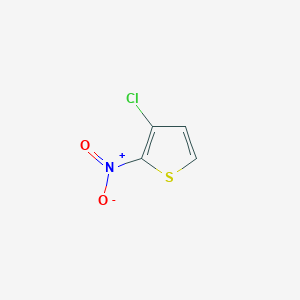

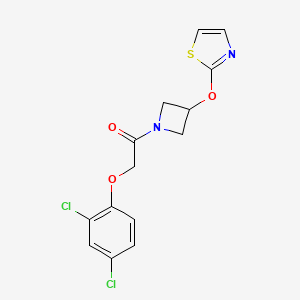

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)

![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)